Kinase Selectivity: GSK3β Activity Comparison Between CAF-382 and SNS-032
CAF-382 demonstrates a >270-fold selectivity window for CDKL5 over GSK3β, a property that distinguishes it from its parent compound SNS-032. SNS-032 is a potent inhibitor of GSK3β with a reported binding affinity (Kd) of <100 nM, whereas CAF-382 exhibits a GSK3α/β affinity >1.8 μM [1][2]. This differential profile is essential for experiments where GSK3β inhibition would constitute a confounding variable.
| Evidence Dimension | GSK3α/β Affinity / Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 >1.8 μM (weak affinity) |
| Comparator Or Baseline | SNS-032: Kd <100 nM (GSK3B) [2]; CAF-382 maintains >270-fold selectivity based on CDKL5 IC50 of 6.7 nM |
| Quantified Difference | >18-fold lower GSK3 affinity relative to SNS-032 (based on >1.8 μM vs <100 nM); >270-fold selectivity over CDKL5 |
| Conditions | In vitro kinase binding assay (GSK3α/β) / NanoBRET cellular assay (CDKL5) |
Why This Matters
This selectivity profile is critical for researchers studying CDKL5-dependent neuronal signaling pathways, as GSK3β is a key regulator of synaptic plasticity; avoiding GSK3β inhibition prevents confounding effects that would compromise the interpretation of CAF-382 experimental results.
- [1] Castano A, Silvestre M, et al. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology. eLife. 2023;12:e88206. View Source
- [2] LINCS Database. SNS-032 small molecule summary. Harvard Medical School. 2016. View Source
